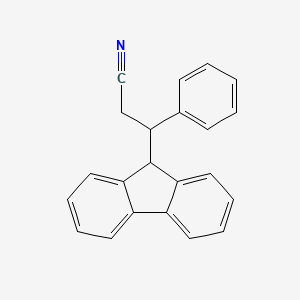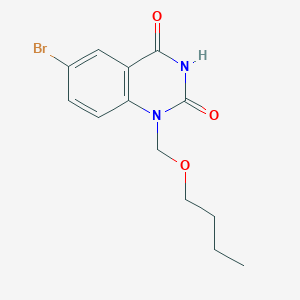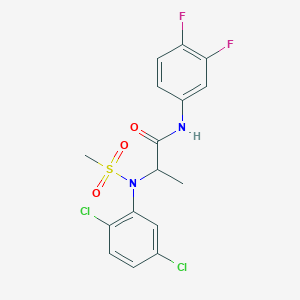
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a naphthalene ring, a glycinamide moiety, and substituents such as 2,3-dimethylphenyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common approach is the coupling of naphthalen-1-ylglycinamide with 2,3-dimethylphenyl and methylsulfonyl groups under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide
- N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-benzylglycinamide
- N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-tolylglycinamide
Uniqueness
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-15-8-6-13-20(16(15)2)23(27(3,25)26)14-21(24)22-19-12-7-10-17-9-4-5-11-18(17)19/h4-13H,14H2,1-3H3,(H,22,24) |
InChI Key |
FQRNVBLLOJKHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)
![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid](/img/structure/B15152815.png)
![N-[(2R,4S)-2-methyl-1-(2-phenoxyacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B15152823.png)
![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15152825.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15152830.png)

![2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15152845.png)
![3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15152848.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15152862.png)
methyl}phenol](/img/structure/B15152864.png)
